6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one

Catalog No.
S13109189
CAS No.
920275-09-8
M.F
C23H24FNO2
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-y...

CAS Number

920275-09-8

Product Name

6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one

IUPAC Name

6-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-4-hydroxyhex-5-en-2-one

Molecular Formula

C23H24FNO2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C23H24FNO2/c1-15(2)25-21-7-5-4-6-20(21)23(17-8-10-18(24)11-9-17)22(25)13-12-19(27)14-16(3)26/h4-13,15,19,27H,14H2,1-3H3

InChI Key

UMQYSJUFQJPZRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)C)O)C3=CC=C(C=C3)F

6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one is a synthetic organic compound characterized by a complex structure that includes an indole moiety and a hydroxyhexenone framework. The presence of the 4-fluorophenyl group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Typical of indole derivatives and enones, including:

  • Electrophilic Aromatic Substitution: The 4-fluorophenyl group can participate in electrophilic substitution reactions.
  • Nucleophilic Addition: The enone functional group allows for nucleophilic attack, which can lead to various derivatives.
  • Condensation Reactions: The hydroxyl group can facilitate condensation with aldehydes or ketones, forming larger molecules.

Research indicates that compounds similar to 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one exhibit significant biological activities, including:

  • Anticancer Properties: Indole derivatives have been studied for their ability to inhibit tumor cell growth.
  • Anti-inflammatory Effects: Some compounds within this class show promise in reducing inflammation.
  • G Protein-Coupled Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways related to diseases such as fibrosis .

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Indole Core: Starting from appropriate precursors, the indole structure is synthesized via cyclization reactions.
  • Introduction of the 4-Fluorophenyl Group: This can be achieved through electrophilic substitution methods.
  • Construction of the Hydroxyhexenone Framework: This step may involve aldol condensation or similar reactions to form the hexenone structure.

Specific synthetic routes may vary based on the desired yield and purity of the final product.

The potential applications of 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one include:

  • Pharmaceutical Development: As a lead compound in drug discovery for treating cancer and inflammatory diseases.
  • Research Tool: In biochemical studies to elucidate mechanisms of action related to G protein-coupled receptors.

Interaction studies suggest that this compound may modulate various biological targets, particularly G protein-coupled receptors. These interactions are crucial for understanding its pharmacological profile and therapeutic potential. Studies involving receptor binding assays and cellular activity evaluations are essential for elucidating these interactions.

Similar compounds include various indole derivatives and hydroxy-enones. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
3-(4-Fluorophenyl)indoleIndole core with fluorophenyl substitutionAnticancer activity
5-HydroxyindoleHydroxylated indoleNeurotransmitter activity
4-HydroxyhexenoneSimple hexenone structureAnti-inflammatory properties

Uniqueness

The uniqueness of 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one lies in its combination of an indole structure with a hydroxyhexenone moiety, which may enhance its interaction with specific biological targets compared to simpler analogs. The presence of the propan-2-yl group also adds steric bulk, potentially influencing its biological activity and selectivity.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

365.17910717 g/mol

Monoisotopic Mass

365.17910717 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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